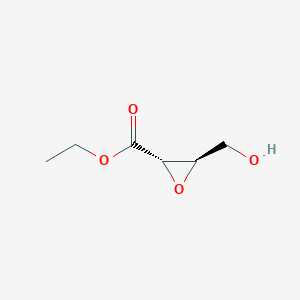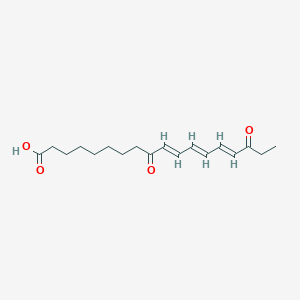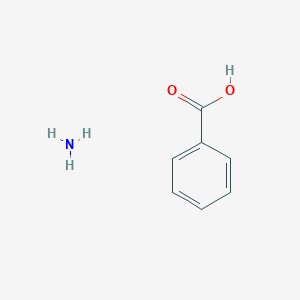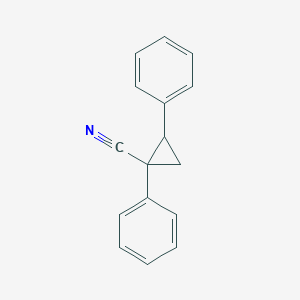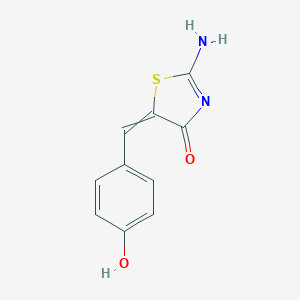
Mirin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirin is not explicitly described in the provided papers. However, the term "Mir" appears in the context of a novel ERM-like protein that interacts with myosin regulatory light chain and inhibits neurite outgrowth. This protein, named MIR, has an ERM-homology domain and a carboxyl-terminal RING finger and is expressed in various tissues, including the brain. MIR affects cytoskeleton interactions regulating cell motility, such as neurite outgrowth .
Synthesis Analysis
The synthesis of mirin or related compounds is not directly discussed in the provided papers. However, there is a mention of the biosynthesis of mirubactin, a siderophore containing an unusual O-acyl hydroxamic acid ester, isolated from Actinosynnema mirum. The biosynthetic gene cluster responsible for mirubactin assembly was identified, and the proposed biosynthesis includes the iterative use of a stand-alone carrier-protein-bound substrate and an ester-bond-forming step catalyzed by a C-terminal condensation domain .
Molecular Structure Analysis
The molecular structure of mirin is not detailed in the provided papers. However, the structure of mirubactin was elucidated through spectroscopic and mass spectrometric methods, revealing the presence of an unusual ester bond between the δ-N-hydroxyl group of δ-N-formyl-δ-N-hydroxyornithine and a 2,3-dihydroxybenzoate moiety .
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically related to mirin. However, they do mention the role of microRNAs (miRNAs) in gene expression regulation, which involves complex biochemical interactions. For example, miRNAs typically reduce the stability of mRNAs by base-pairing interactions, leading to mRNA destabilization and translational repression .
Physical and Chemical Properties Analysis
The physical and chemical properties of mirin are not described in the provided papers. The papers focus on the biological functions and mechanisms of miRNAs and related proteins. For instance, miRNAs are small noncoding RNAs that regulate gene expression posttranscriptionally, usually by base-pairing to the mRNA 3'-untranslated regions to repress protein synthesis .
Relevant Case Studies
Several papers discuss the role of miRNAs in various biological processes and diseases, which can be considered as case studies:
- miRNAs in human cancer: miRNAs control gene expression in processes such as inflammation, cell cycle regulation, stress response, differentiation, apoptosis, and invasion, which are all critical in tumorigenesis .
- miR-122 regulation of lipid metabolism: Inhibition of miR-122 in mice resulted in reduced plasma cholesterol levels, increased hepatic fatty-acid oxidation, and a decrease in hepatic fatty-acid and cholesterol synthesis rates, implicating miR-122 as a key regulator of cholesterol and fatty-acid metabolism in the adult liver .
- Regulation of mRNA translation and stability by miRNAs: miRNAs extensively regulate gene expression in animals, plants, and protozoa, functioning posttranscriptionally to repress protein synthesis by mechanisms that are not fully understood .
- miRNAs regulate expression and function of extracellular matrix molecules: miRNAs are involved in regulating the abundance of ECM molecules, affecting cell adhesion, cytokine and growth factor production, and ECM remodeling, which are important for tissue development, cell motility, and wound healing .
Scientific Research Applications
Mirin: Identifying MicroRNA Regulatory Modules
Mirin is a web-based application designed for identifying functional modules within protein-protein interaction networks that are regulated by microRNAs (miRNAs) under specific biological conditions, such as cancers. By integrating miRNA regulations with protein-protein interactions between target genes and mRNA and miRNA expression profiles, Mirin facilitates the uncovering of oncomirs (oncogenic miRNAs) and their regulatory networks in various cancers, including gastric and breast cancer (Yang et al., 2014).
MicroRNAs in Cardiovascular Disease
Research on microRNAs (miRNAs) has illuminated their role as post-transcriptional regulators of gene expression, implicating them in the pathogenesis of cardiovascular diseases. This includes their potential as therapeutic targets for cardiac and vascular disease and as novel biomarkers for these conditions. Advances in miRNA biology and research methodology highlight the importance of miRNAs in cardiovascular health, suggesting that miRNA therapies, already under clinical evaluation, could offer new avenues for treatment (Barwari, Joshi, & Mayr, 2016).
Identifying Circulating MicroRNAs as Biomarkers
Circulating miRNAs in plasma and serum have high potential to be used as biomarkers for diagnosing or providing accurate prognosis in patients with cardiovascular diseases, such as atherosclerosis, coronary artery disease, and acute coronary syndrome. This research identifies specific miRNAs, including miR-133a/b, miR-208a/b, and miR-499, as significant markers across different stages of cardiovascular disease progression, highlighting their regulatory roles in various physiological processes (Navickas et al., 2016).
Contribution of Bioinformatics in MicroRNA-based Cancer Therapeutics
The discovery of deregulated miRNAs in cancer cells has spurred research into their use as potential biomarkers for early detection and as therapeutic agents for cancer treatment. Computational approaches to predict miRNAs and their targets are advancing, underscoring the role of bioinformatics in understanding miRNA functions in cancer and developing effective personalized therapies (Banwait & Bastola, 2015).
MicroRNA Delivery through Nanoparticles
Nanoparticle carriers are utilized for the controlled delivery of miRNA-based therapeutics in the treatment of cancer, neurodegenerative disorders, and for tissue regeneration. This review discusses the design and characterization of nanocarriers for miRNA delivery, highlighting their therapeutic potential for effective and personalized medicine (Lee et al., 2019).
Safety And Hazards
Mirin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .
Future Directions
Mirin is a traditional Japanese sweet rice wine that has been produced for over 300 years and is one of the most essential condiments in Japanese cuisine . It is mainly utilized for cooking today, but some of the products are sold for drinking as a sweet rice wine like it used to be . The future directions of Mirin could involve exploring its potential uses in other cuisines and dishes, as well as investigating its potential health benefits and risks.
properties
CAS RN |
299953-00-7 |
|---|---|
Product Name |
Mirin |
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
InChI Key |
YBHQCJILTOVLHD-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Pictograms |
Irritant |
synonyms |
2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



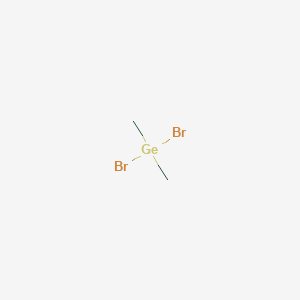
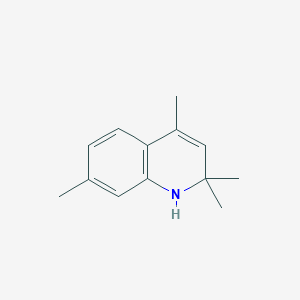
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

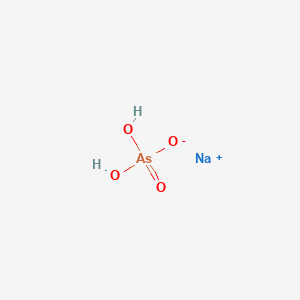
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

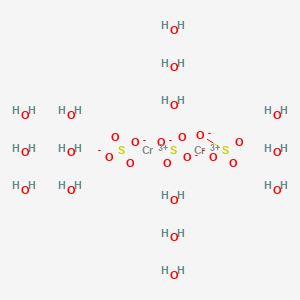
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
